molecular formula C22H20N4O3S2 B11640405 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11640405
M. Wt: 452.6 g/mol
InChI Key: RISBZALGAXPXIW-LGMDPLHJSA-N
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Description

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H20N4O3S2 and its molecular weight is 452.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O3S2/c27-20-16(13-17-21(28)26(22(30)31-17)14-15-7-6-12-29-15)19(24-9-3-1-4-10-24)23-18-8-2-5-11-25(18)20/h2,5-8,11-13H,1,3-4,9-10,14H2/b17-13-

InChI Key

RISBZALGAXPXIW-LGMDPLHJSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Biological Activity

The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • A pyrido[1,2-a]pyrimidin-4-one core.
  • A thiazolidinone ring.
  • A furan moiety.

Its molecular formula is C22H21N5O3S2C_{22}H_{21}N_{5}O_{3}S^{2} with a molecular weight of approximately 467.56 g/mol. The compound exhibits a melting point of 529.9°C at 760 mmHg and has shown promising solubility characteristics conducive to biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that the compound outperforms traditional antibiotics like ampicillin and streptomycin.

Table 1: Antibacterial Activity of the Compound

BacteriaMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.0150.030
Bacillus cereus0.0150.030
Enterobacter cloacae0.0040.008
Pseudomonas aeruginosa0.0110.020

The most sensitive bacteria identified was Enterobacter cloacae, while E. coli displayed the highest resistance levels . The structure–activity relationship (SAR) studies suggest that modifications in the thiazolidinone moiety significantly enhance antibacterial potency.

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits notable antifungal activity. Testing against various fungal strains revealed:

Table 2: Antifungal Activity of the Compound

FungiMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.060

The antifungal efficacy was particularly strong against Trichoderma viride, indicating potential applications in treating fungal infections .

Initial docking studies suggest that the compound may inhibit specific enzymes or receptors involved in bacterial resistance mechanisms. This inhibition could be attributed to its ability to interact with bacterial cell wall synthesis pathways or disrupt essential metabolic processes .

Case Studies and Research Findings

A recent study evaluated multiple derivatives of thiazolidinone compounds, including our compound of interest, demonstrating that they exhibited superior antibacterial activity compared to standard treatments across various bacterial strains . The most active derivative showed MIC values as low as 0.004 mg/mL against resistant strains.

Furthermore, another study indicated that modifications in the furan and thiazolidinone components could enhance both antibacterial and antifungal activities, suggesting avenues for further research into optimized derivatives .

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